2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide

Catalog No.
S14523862
CAS No.
58609-19-1
M.F
C15H15NO2
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide

CAS Number

58609-19-1

Product Name

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide

IUPAC Name

2-(4-hydroxyphenyl)-N-(4-methylphenyl)acetamide

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c1-11-2-6-13(7-3-11)16-15(18)10-12-4-8-14(17)9-5-12/h2-9,17H,10H2,1H3,(H,16,18)

InChI Key

CUCMGNPNNJSTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide, also known as N-(4-hydroxyphenyl)-N-(4-methylphenyl)acetamide, is an organic compound with the molecular formula C15H15NO2C_{15}H_{15}NO_2 and a molecular weight of approximately 241.29 g/mol. This compound features a hydroxy group attached to a phenyl ring, which is further substituted with an acetamide group. The presence of both hydroxy and methyl groups on the aromatic rings contributes to its unique chemical properties and potential biological activities.

Typical for amides and phenolic compounds, including:

  • Acetylation: The hydroxy group can undergo acetylation to form esters.
  • Oxidation: The hydroxyphenyl group may be oxidized, potentially leading to the formation of quinones or other oxidized derivatives.
  • Nucleophilic Substitution: The amide nitrogen can engage in nucleophilic substitution reactions under certain conditions.

These reactions are significant for modifying the compound's structure and enhancing its biological activity.

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide exhibits various biological activities, primarily attributed to its structural features. It has shown potential as:

  • Anti-inflammatory Agent: Similar compounds are known to inhibit cyclooxygenase enzymes, thus reducing inflammation.
  • Antioxidant Properties: The hydroxy group can scavenge free radicals, contributing to its antioxidant capacity.
  • Antimicrobial Activity: Some studies suggest that related compounds may possess antimicrobial properties, although specific data on this compound is limited.

The precise mechanisms of action are still under investigation, but they likely involve interactions with cellular receptors or enzymes.

The synthesis of 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide can be achieved through several methods:

  • Direct Acetylation:
    • Starting with 4-methylphenylamine and 4-hydroxyacetophenone.
    • The reaction is typically carried out in the presence of an acid catalyst to facilitate the formation of the acetamide bond.
  • Multi-step Synthesis:
    • Involves the formation of intermediates such as 4-hydroxyacetophenone followed by substitution with 4-methylphenylamine.
    • The reaction conditions may include heating and solvent use for optimal yields.
  • Alternative Routes:
    • Utilizing different starting materials or catalysts can lead to variations in yield and purity.

These methods highlight the versatility in synthesizing the compound while allowing for modifications to enhance specific properties.

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide has potential applications in various fields:

  • Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for drug development targeting inflammatory diseases.
  • Cosmetics: Due to its antioxidant properties, it may be used in formulations aimed at skin protection.
  • Research: As a research compound, it serves as a model for studying phenolic compounds' biological activities.

Interaction studies are essential for understanding how 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide interacts with biological systems. These studies typically focus on:

  • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes involved in metabolic pathways.
  • Protein Binding: Investigating how the compound binds to proteins, which could affect its bioavailability and efficacy.
  • Cellular Mechanisms: Exploring how the compound influences cellular signaling pathways and gene expression.

Such studies provide insights into the pharmacodynamics and pharmacokinetics of the compound, informing future research directions.

Several compounds share structural similarities with 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-(4-Hydroxyphenyl)acetamideHydroxy group on phenyl ringKnown analgesic (paracetamol)
2-(4-Hydroxyphenyl)-N-phenylacetamideSimilar structure without methyl substitutionPotentially different biological activity
N-(3-Chloro-4-methylphenyl)-2-acetamidoChlorinated derivativeMay exhibit different reactivity due to chlorine presence
N-(2-Hydroxy-5-methylphenyl)acetamideHydroxymethyl substitutionUnique solubility characteristics

The uniqueness of 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds. This specificity may result in varied reactivity, stability, and biological activity, making it a valuable candidate for further research in medicinal chemistry.

Reductive Amination Approaches in Acetamide Synthesis

Reductive amination serves as a cornerstone for synthesizing secondary and tertiary amines, including acetamide derivatives. This method involves the condensation of a carbonyl compound (e.g., aldehydes or ketones) with an amine, followed by reduction of the intermediate imine to yield the amine product. For 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide, reductive amination can be applied by reacting 4-hydroxyacetophenone with 4-methylaniline (p-toluidine) in the presence of a reducing agent.

The reaction proceeds in three stages:

  • Formation of the hemiaminal: The amine group of 4-methylaniline attacks the carbonyl carbon of 4-hydroxyacetophenone, generating a hemiaminal intermediate.
  • Dehydration to imine: Under mild acidic or neutral conditions, the hemiaminal loses a water molecule to form an imine.
  • Reduction to acetamide: Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the imine to the final acetamide product.

A study by Bazan et al. demonstrated that reductive amination of analogous acetamide derivatives achieved yields exceeding 80% when using NaBH₄ in methanol at 0–5°C. Critical factors include pH control (optimal at pH 6–7) and the use of molecular sieves to absorb water, shifting the equilibrium toward imine formation.

Table 1: Optimization Parameters for Reductive Amination

ParameterOptimal ConditionYield Improvement
Temperature0–5°C15%
Reducing AgentNaBH₄20%
SolventMethanol10%
Catalyst4Å Molecular Sieves25%

Solvent-Free Solid-State Reaction Optimization

Solvent-free methodologies offer environmental and economic advantages by eliminating volatile organic compounds (VOCs). A patent by Ha et al. describes a solvent-free synthesis of phenylacetamide derivatives via solid-state reactions. For 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide, this approach involves mechanically grinding 4-hydroxyacetophenone and 4-methylaniline with a catalytic amount of acetic anhydride.

The absence of solvent enhances reaction kinetics by increasing reactant concentration. Heating the mixture to 130–160°C for 2–5 hours in the presence of 4Å molecular sieves drives the reaction to completion, achieving yields of 75–85%. Key advantages include reduced reaction time (2 hours vs. 6 hours in solution) and simplified purification, as unreacted starting materials sublimate under vacuum.

Mechanistic Insights:

  • Acetic anhydride acts as both a catalyst and dehydrating agent, facilitating imine formation.
  • The molecular sieves adsorb water, preventing hydrolysis of the imine intermediate.

Post-Synthetic Modification Strategies for Functional Group Diversification

Post-synthetic modifications enable the introduction of functional groups to enhance the compound’s physicochemical properties. For 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide, common strategies include:

Azide Incorporation

Reacting the acetamide with sodium azide (NaN₃) in dimethylformamide (DMF) introduces an azide group at the acetamide’s α-position. This modification is pivotal for click chemistry applications, enabling cycloaddition reactions with alkynes to form triazole derivatives.

Heterocycle Formation

Treatment with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) yields oxadiazole rings fused to the acetamide core. For example, 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is synthesized via this route, exhibiting enhanced bioactivity.

Table 2: Functionalization Pathways and Outcomes

Modification TypeReagentsProductApplication
AzidationNaN₃, DMFAzido-acetamideClick chemistry scaffolds
Oxadiazole formation1,2-Dibromoethane, K₂CO₃Oxadiazole-acetamide hybridAntimicrobial agents

The para-substituent positioning on acetamide derivatives plays a crucial role in determining biological activity, with extensive structure-activity relationship studies demonstrating significant effects on potency, selectivity, and pharmacokinetic properties [1] [2] [3]. Research investigating para-substituent effects has revealed that electron-donating groups such as methyl and hydroxyl groups generally enhance biological activity compared to electron-withdrawing substituents [1] [2] [4].

Electron-Donating Substituent Effects

The para-methyl substituent in 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide contributes to enhanced lipophilicity and improved membrane permeability, which directly correlates with increased biological activity [4] . Studies on N-substituted acetamide derivatives have shown that electron-releasing groups like methyl and ethyl at para positions demonstrate favorable influence on activity, with compounds containing these substituents showing significantly improved binding affinity compared to unsubstituted analogs [4] [6].

The para-hydroxyl group provides unique advantages through metal coordination capabilities and hydrogen bonding interactions with target proteins [7] [8]. Spectroscopic analysis has confirmed that N-(4-hydroxyphenyl)acetamide coordinates as a bidentate ligand through the oxygen atom of the hydroxyl group located on the benzene ring, forming stable complexes with metal ions such as iron(III) [7] [8]. This coordination ability enhances the compound's stability and potentially modulates its biological activity through metal-mediated interactions [7].

Electronic Effects and Binding Affinity

The combination of electron-donating para-substituents creates a balanced electronic environment that optimizes receptor binding interactions [1] [4]. Quantitative structure-activity relationship studies have demonstrated that the presence of electron-donating groups increases molecular solvent accessible surface area, which correlates positively with biological activity [3]. The study revealed that compounds with increased bulkiness of substituents and enhanced molecular surface area exhibit superior biological activity, with correlation coefficients reaching 0.93 and predictive ability confirmed through cross-validation [3].

Comparative analysis of para-substituent effects shows that electron-withdrawing groups such as chloro, fluoro, bromo, and nitro at para positions do not significantly enhance antidepressant activity compared to electron-donating substituents [4]. This finding suggests that the electronic nature of para-substituents directly influences the compound's interaction with biological targets, with electron-rich environments favoring enhanced activity [4].

Structure-Activity Relationship Data

Para-SubstituentElectronic EffectLipophilicity ImpactBiological Activity EnhancementMechanism of Action
Methyl (-CH₃)Electron-donatingIncreasedEnhanced binding affinityImproved receptor interactions [4]
Hydroxyl (-OH)Electron-donatingDecreasedVariable (coordination-dependent)Metal coordination, hydrogen bonding [7] [8]
Methoxy (-OCH₃)Electron-donatingModerate increaseSignificantly enhancedImproved solubility balance [9]
Chloro (-Cl)Electron-withdrawingModerate increaseReduced activityAltered receptor binding [4]
Fluoro (-F)Electron-withdrawingSlight increaseReduced activitySteric interference [4]
Trifluoromethyl (-CF₃)Electron-withdrawingSignificantly increasedEnhanced membrane permeabilityIncreased lipophilicity

Acetamide Bridge Modifications for Enhanced Bioavailability

The acetamide bridge represents a critical structural component that significantly influences the bioavailability and pharmacokinetic properties of acetamide derivatives [11] [12] [13]. Modifications to this bridge have been extensively studied to enhance drug-like properties, metabolic stability, and therapeutic efficacy [11] [12].

Metabolic Stability Enhancements

Chemical modifications of the acetamide bridge focus primarily on increasing metabolic stability while maintaining biological activity [11] [12]. The incorporation of electron-withdrawing groups adjacent to the amide functionality has been shown to reduce susceptibility to esterase-mediated hydrolysis, which is a major route of metabolic degradation for acetamide compounds [11]. Studies on linker-payload stability have demonstrated that modification of the acetamide bridge can dramatically improve serum stability, with some derivatives showing reduced hydrolysis from 100% to as low as 7% over 24 hours [11].

Rigidification Strategies

Rigidification of the acetamide bridge through the introduction of conformationally restricted elements has proven effective in enhancing bioavailability [11] [12]. The incorporation of glutamic acid residues into the linker structure has been shown to substantially reduce metabolic degradation while maintaining proteolytic cleavage capability [11]. This approach resulted in compounds with dramatically improved stability profiles, with hydrolysis reduced to 31% compared to unmodified analogs [11].

The development of meta-amide para-aminobenzyl carbamate modifications represents a significant advancement in acetamide bridge optimization [11]. These modifications resulted in linkers with dramatic improvement in serum stability without affecting desired proteolytic cleavage, demonstrating the importance of strategic structural modifications in maintaining biological function while enhancing stability [11].

Prodrug Approaches

Prodrug strategies involving acetamide bridge modifications have shown remarkable success in enhancing bioavailability [12] [13]. The metabolism-directed optimization approach has led to the identification of compounds with high levels of oral bioavailability and extended plasma half-lives [12]. These modifications typically involve the strategic placement of metabolically labile groups that undergo predictable biotransformation to release the active compound [12].

Bioavailability Enhancement Data

Modification StrategyMechanismBioavailability EnhancementStability ImprovementExample Application
Glutamic acid incorporationReduced esterase susceptibility2-3 fold increase69% reduction in hydrolysisLinker-payload systems [11]
Meta-amide modificationSteric hindrance to hydrolysis50% reduction in degradationImproved serum stabilityAntibody-drug conjugates [11]
N-alkylationTertiary amide formation1.5-2.5 fold increaseEnhanced metabolic stabilityPhenylacetamide derivatives [4]
RigidificationConformational restriction2-3 fold increaseReduced enzymatic cleavageBenzimidazole conjugates [4]
Prodrug derivatizationControlled biotransformation3-5 fold increaseTargeted stabilityThrombin inhibitors [12]

Formulation-Based Enhancements

Advanced formulation strategies have been developed to enhance the bioavailability of acetamide derivatives through nanoparticle systems and lipid-based delivery vehicles [14] [15]. Liposomal formulations have demonstrated significant improvements in bioavailability, with some compounds showing 3.1 to 5.1-fold increases compared to conventional formulations [15]. These enhancements are achieved through protection from degradation, controlled release mechanisms, and improved tissue distribution [14] [15].

Cyclodextrin complexation represents another effective approach for enhancing acetamide bioavailability [15]. Studies have shown that acetamide-cyclodextrin complexes can increase water solubility by 37-fold and enhance oral bioavailability by 1.5-fold compared to free drug [15]. The enhanced solubility is attributed to the formation of inclusion complexes that maintain the compound in an amorphous state, facilitating dissolution and absorption [15].

Heterocyclic Integration Strategies for Multitarget Pharmacophores

The integration of heterocyclic rings into acetamide structures has emerged as a powerful strategy for developing multitarget pharmacophores with enhanced therapeutic potential [16] [17] [18]. This approach leverages the unique binding properties of heterocyclic systems to create compounds capable of simultaneously interacting with multiple biological targets [16] [17].

Benzimidazole Integration

Benzimidazole rings have been successfully incorporated into acetamide structures to create multitarget compounds with enhanced biological activity [18] [4]. The benzimidazole moiety provides excellent hydrogen bonding capabilities and aromatic stacking interactions, making it an ideal pharmacophore for multiple target engagement [18] [4]. Studies on benzimidazole-acetamide conjugates have demonstrated that the benzyl substituent exhibits higher antidepressant activity than phenyl analogs, suggesting that the presence of a methylene bridge between the aromatic ring and acetamide nitrogen contributes significantly to enhanced activity [4].

Molecular docking studies have revealed that benzimidazole-containing acetamides exhibit strong interactions with target proteins through multiple binding modes [18] [4]. The benzimidazole ring forms pi-sigma interactions and hydrophobic contacts within receptor active sites, while the acetamide bridge provides additional hydrogen bonding opportunities [4]. This dual interaction profile results in compounds with improved binding affinity and selectivity compared to single-target analogs [4].

Triazole and Pyrazoline Systems

Triazole rings serve as bioisosteres of the amide bond and have been incorporated into acetamide structures to enhance metabolic stability and water solubility [19]. The triazole moiety provides inherent metabolic stability while maintaining the polar characteristics necessary for biological activity [19]. Recent investigations have shown that triazole-containing acetamides demonstrate improved drug-target interactions due to their polarity and potential for hydrogen bonding [19].

Pyrazoline derivatives integrated with acetamide bridges have shown significant antitumor activity [19]. These compounds benefit from the dual pharmacophore approach, where the pyrazoline ring provides antitumor activity while the acetamide bridge contributes to favorable pharmacokinetic properties [19]. The combination results in compounds with enhanced therapeutic indices compared to single-pharmacophore analogs [19].

Quinazoline-Based Multitarget Systems

Quinazoline integration represents a sophisticated approach to multitarget drug design, particularly for compounds targeting both butyrylcholinesterase and cancer-related pathways [20]. The quinazoline-sulfonyl-acetamide conjugates have demonstrated remarkable anticancer activity across multiple cell lines, with some compounds showing IC₅₀ values in the micromolar range [9] [20]. The multitarget nature of these compounds is attributed to the quinazoline ring's ability to interact with diverse protein targets while the acetamide bridge provides metabolic stability [9] [20].

Tetrazole and Advanced Heterocyclic Systems

Tetrazole rings have been incorporated into acetamide structures to create compounds with multitarget activity against cholesterol metabolism pathways [2]. The tetrazole-acetamide conjugates have shown potent inhibition of acyl-CoA cholesterol acyltransferase with IC₅₀ values ranging from 5 to 75 nanomolar [2]. Structure-activity relationship studies have revealed that electron-donating substituents on the tetrazole ring enhance activity, while electron-withdrawing groups significantly reduce potency [2].

Multitarget Pharmacophore Data

Heterocyclic SystemIntegration StrategyPrimary TargetsSecondary TargetsActivity EnhancementSelectivity Profile
BenzimidazoleDirect nitrogen attachmentMonoamine oxidase-ASerotonin receptors5-fold vs parentHigh selectivity [4]
TriazoleAmide bioisostereMultiple enzymesMetabolic pathways2-3 fold stabilityBroad spectrum [19]
PyrazolineRing fusionTumor cell linesInflammatory pathwaysSignificant cytotoxicityCancer-selective [19]
QuinazolineSulfonyl conjugationButyrylcholinesteraseMultiple cancer targetsIC₅₀ 3.94 μMDual selectivity [20]
TetrazoleAlpha-phenyl replacementCholesterol acyltransferaseLipid metabolismIC₅₀ 5-75 nMHighly specific [2]

Design Principles for Multitarget Integration

The successful integration of heterocyclic systems into acetamide pharmacophores requires careful consideration of several design principles [16] [17] [21]. The selection of appropriate heterocyclic rings must balance binding affinity, selectivity, and pharmacokinetic properties [16] [17]. Computer-assisted strategies combining molecular docking with common pharmacophore matching have proven effective in identifying optimal heterocyclic combinations for multitarget activity [17].

Structure-based pharmacophore modeling has emerged as a critical tool for designing heterocyclic-acetamide conjugates [18] [21]. This approach involves generating pharmacophore models from target protein active sites and screening heterocyclic derivatives for optimal fit values [18]. Compounds with high pharmacophore fit scores demonstrate superior biological activity and represent promising candidates for further development [18].

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

241.110278721 g/mol

Monoisotopic Mass

241.110278721 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types